molecular formula C20H23N3O3S2 B11017176 N-(4-methoxybenzyl)-2-({[4-oxo-6-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide

N-(4-methoxybenzyl)-2-({[4-oxo-6-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide

Cat. No.: B11017176
M. Wt: 417.5 g/mol
InChI Key: NFUFOHIUAFXRIC-UHFFFAOYSA-N
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Description

2-{[(6-ISOPROPYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}-N-(4-METHOXYBENZYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H23N3O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C20H23N3O3S2/c1-12(2)16-8-15-19(25)22-17(23-20(15)28-16)10-27-11-18(24)21-9-13-4-6-14(26-3)7-5-13/h4-8,12H,9-11H2,1-3H3,(H,21,24)(H,22,23,25)

InChI Key

NFUFOHIUAFXRIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-ISOPROPYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}-N-(4-METHOXYBENZYL)ACETAMIDE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often include heating and the use of a primary amine to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-ISOPROPYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}-N-(4-METHOXYBENZYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[(6-ISOPROPYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}-N-(4-METHOXYBENZYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(6-ISOPROPYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}-N-(4-METHOXYBENZYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thienopyrimidine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(6-ISOPROPYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}-N-(4-METHOXYBENZYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of the methoxybenzyl group. This structural uniqueness may confer distinct biological activities and potential therapeutic applications compared to other similar compounds.

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